![molecular formula C23H29N3O5S B2721304 2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 887199-29-3](/img/structure/B2721304.png)
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . The synthesis involved reacting certain compounds under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, a compound with a morpholine ring and a benzene ring linked to each other through a CC or a CN bond was described .Chemical Reactions Analysis
In the course of exploring novel ALK inhibitors, 1,3,5-triazine derivatives were discovered . The chemical reactions involved in the synthesis of these compounds were described in detail .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the empirical formula and molecular weight of a similar compound were provided .Scientific Research Applications
Synthesis Techniques and Derivative Formation
Research has explored the synthesis of various derivatives related to 2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide, demonstrating the compound's versatility in forming structurally diverse molecules. For instance, the reactions of benzo[b]thiophen dioxides with morpholine and piperidine have been studied to form amides and enamines, showcasing the compound's ability to undergo ring opening and cleavage under specific conditions (Buggle, McManus, & O'sullivan, 1978). Additionally, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, highlights the compound's potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological and Biological Properties
The compound and its derivatives have been investigated for their pharmacological properties, including antimicrobial activities and potential for drug development. A study on the antimicrobial activities of some new 1,2,4-triazole derivatives showcases the compound's utility in developing agents with good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Moreover, research into the synthesis of Gefitinib, a chemotherapeutic agent, demonstrates the compound's role in the development of cancer treatments (Jin, Chen, Zou, Shi, & Ren, 2005).
Potential for Topical Drug Delivery
Studies have also focused on the development of prodrugs for topical drug delivery, emphasizing the compound's applicability in enhancing drug solubility and permeation through the skin. For example, research on morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of Naproxen highlights the innovative approaches to improving topical drug delivery (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methoxy-N-(4-morpholin-4-ylphenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-30-22-10-9-20(32(28,29)26-11-3-2-4-12-26)17-21(22)23(27)24-18-5-7-19(8-6-18)25-13-15-31-16-14-25/h5-10,17H,2-4,11-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRYSLBVWKLHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

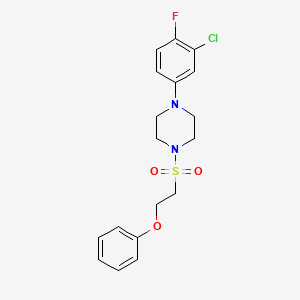
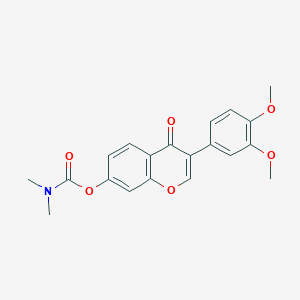
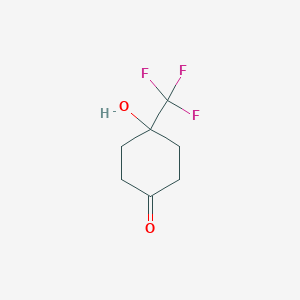
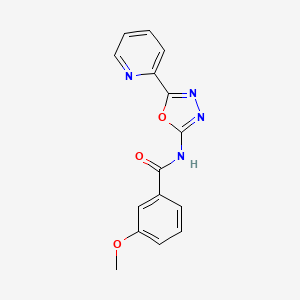
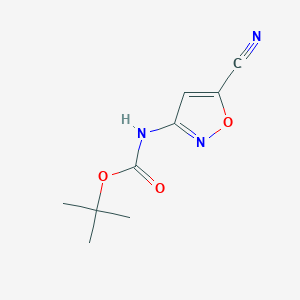


![Methyl (4S,5R,9R,13R)-5,9-dimethyl-10,14-dioxotricyclo[11.2.1.04,9]hexadec-1(15)-ene-5-carboxylate](/img/structure/B2721238.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2721239.png)
![[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride](/img/structure/B2721240.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2721241.png)


